molecular formula C10H9F2NO B1407326 3-(2,2-Difluoropropoxy)benzonitrile CAS No. 1783595-20-9

3-(2,2-Difluoropropoxy)benzonitrile

Cat. No. B1407326
M. Wt: 197.18 g/mol
InChI Key: OEKULMGYELIHCJ-UHFFFAOYSA-N
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Description

“3-(2,2-Difluoropropoxy)benzonitrile” is a chemical compound with the CAS Number: 1178425-73-4 . It has a molecular weight of 183.16 . The IUPAC name for this compound is 3-(2,2-difluoroethoxy)benzonitrile .

Scientific Research Applications

Chemical Probes Development

3-(2,2-Difluoropropoxy)benzonitrile is implicated in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. These probes, such as HPF and APF, are useful for studying the roles of hROS in biological and chemical applications due to their ability to produce fluorescein upon reaction with hROS and hypochlorite (−OCl), and resistance to light-induced autoxidation, offering a reliable detection method for hROS and −OCl in stimulated neutrophils (Setsukinai et al., 2003).

Cobalt Porphyrin-Fullerene Interactions

The compound plays a role in studying cobalt(II) porphyrin-fullerene interactions, demonstrating that the first reduction of the fullerene moiety becomes easier, suggesting significant interactions between the fullerene's pi-system and the d-orbitals of the central Co atom. This interaction modifies the electron transfer and charge recombination dynamics, crucial for understanding the photoinduced electron transfer within such molecular systems (Sutton et al., 2004).

Fungal Degradation Studies

3-(2,2-Difluoropropoxy)benzonitrile is also relevant in studying the biodegradation of aromatic nitriles by fungi like Fusarium solani, which uses benzonitrile as a carbon and nitrogen source. Understanding the enzyme-mediated conversion of benzonitrile into benzoate and ammonia offers insights into the fungal degradation pathways and the role of certain fungi in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

Advanced Synthesis Techniques

The compound is involved in comparative studies of synthesis techniques, like ultrasound-assisted phase-transfer catalysis, demonstrating efficient methods to synthesize and diversify acrylonitrile derivatives. These derivatives have broad applications, including fluorescent probes and AChE inhibitors, marking the compound's significance in facilitating advanced synthesis techniques (De-la-Torre et al., 2014).

Cancer Research

In cancer research, 3-(2,2-Difluoropropoxy)benzonitrile-related compounds, like cationic palladium(ii) complexes synthesized from bis(benzonitrile)dichloropalladium(ii), show promising anti-cancer properties. They exhibit cytotoxicity towards human breast cancer cell lines, indicating the compound's potential in developing new cancer treatments (Zafar et al., 2019).

properties

IUPAC Name

3-(2,2-difluoropropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKULMGYELIHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Difluoropropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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